molecular formula C11H18FNO4 B12985539 (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12985539
M. Wt: 247.26 g/mol
InChI Key: MVEKXJPZLJTLTK-JGVFFNPUSA-N
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Description

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine derivatives and fluoromethylating agents.

    Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

    Protection and Deprotection: The tert-butoxycarbonyl (Boc) group is introduced as a protecting group for the amine functionality. This step is crucial to prevent unwanted side reactions during the synthesis.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. The use of flow microreactor systems has been reported to enhance the synthesis process by providing better control over reaction conditions and improving overall sustainability .

Chemical Reactions Analysis

Types of Reactions

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluoromethylation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It serves as a precursor for the development of new drugs, particularly those targeting neurological and psychiatric disorders.

    Industry: The compound is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2R,4R)-1-(tert-Butoxycarbonyl)-4-(fluoromethyl)pyrrolidine-2-carboxylic acid apart from similar compounds is its specific stereochemistry and the presence of the fluoromethyl group

Properties

Molecular Formula

C11H18FNO4

Molecular Weight

247.26 g/mol

IUPAC Name

(2R,4R)-4-(fluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(5-12)4-8(13)9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8+/m0/s1

InChI Key

MVEKXJPZLJTLTK-JGVFFNPUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1C(=O)O)CF

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CF

Origin of Product

United States

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